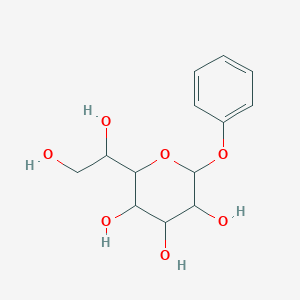
1-o-Acetyl-6-deoxyhexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-o-Acetyl-6-deoxyhexopyranose is a chemical compound with the molecular formula C8H14O5 It is a derivative of hexopyranose, where the hydroxyl group at the first position is acetylated, and the hydroxyl group at the sixth position is replaced by a hydrogen atom, making it a deoxy sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-o-Acetyl-6-deoxyhexopyranose typically involves the acetylation of 6-deoxyhexopyranose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-o-Acetyl-6-deoxyhexopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 6-deoxyhexopyranose.
Substitution: Formation of various substituted hexopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
1-o-Acetyl-6-deoxyhexopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of carbohydrate metabolism and enzymatic processes involving deoxy sugars.
Wirkmechanismus
The mechanism of action of 1-o-Acetyl-6-deoxyhexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can be hydrolyzed by esterases, releasing the active deoxyhexopyranose moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic fluxes .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri-o-Acetyl-6-deoxyhexopyranose: Similar structure but with additional acetyl groups at positions 2 and 3.
6-Deoxyhexopyranose: Lacks the acetyl group at position 1.
1,2,3,4-Tetra-o-Acetyl-α-L-fucopyranose: Contains acetyl groups at positions 1, 2, 3, and 4, and is derived from fucose.
Uniqueness: 1-o-Acetyl-6-deoxyhexopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at position 1 enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
6340-53-0 |
|---|---|
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) acetate |
InChI |
InChI=1S/C8H14O6/c1-3-5(10)6(11)7(12)8(13-3)14-4(2)9/h3,5-8,10-12H,1-2H3 |
InChI-Schlüssel |
VNWLUVCBYSFSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



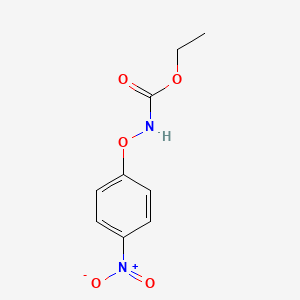

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

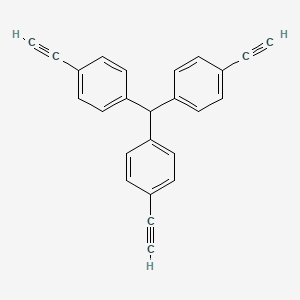
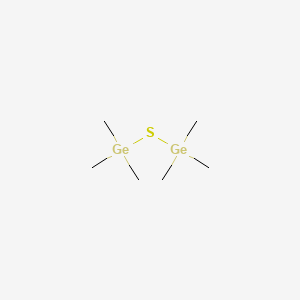


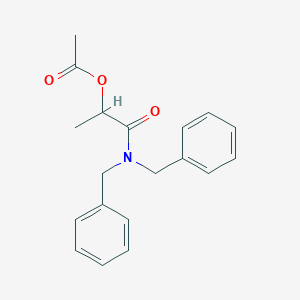
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
